2-Formyl-4-hydroxy-5-methoxybenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-hydroxy-5-methoxybenzoic acid typically involves the formylation of 4-hydroxy-5-methoxybenzoic acid. One common method is the Reimer-Tiemann reaction, where chloroform and a strong base, such as sodium hydroxide, are used to introduce the formyl group at the ortho position relative to the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxy and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: 2-Hydroxy-4-methoxybenzoic acid.
Reduction: 2-Hydroxymethyl-4-hydroxy-5-methoxybenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Formyl-4-hydroxy-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized as an intermediate in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Formyl-4-hydroxy-5-methoxybenzoic acid involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The formyl group can undergo nucleophilic addition reactions, potentially modifying the function of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-3-methoxybenzoic acid: Differently substituted, leading to variations in chemical properties and reactivity.
2-Hydroxy-4-methoxybenzoic acid: Similar structure but with different substitution patterns affecting its chemical behavior.
Uniqueness
2-Formyl-4-hydroxy-5-methoxybenzoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Properties
Molecular Formula |
C9H8O5 |
---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-formyl-4-hydroxy-5-methoxybenzoic acid |
InChI |
InChI=1S/C9H8O5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11H,1H3,(H,12,13) |
InChI Key |
JBPIGVPCIVHVNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)C=O)O |
Origin of Product |
United States |
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